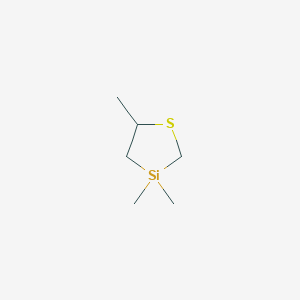
3,3,5-Trimethyl-1,3-thiasilolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,5-Trimethyl-1,3-thiasilolane is an organosilicon compound with the molecular formula C6H14SSi It is a cyclic compound containing silicon and sulfur atoms, which makes it unique in its structure and properties
Vorbereitungsmethoden
The synthesis of 3,3,5-Trimethyl-1,3-thiasilolane can be achieved through several synthetic routes. One common method involves the reaction of trimethylsilyl chloride with a suitable sulfur-containing reagent under controlled conditions . The reaction typically requires an acid catalyst and is carried out in an organic solvent. The product is then purified through distillation or recrystallization to obtain high purity this compound.
Analyse Chemischer Reaktionen
3,3,5-Trimethyl-1,3-thiasilolane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce silanes or thiols.
Wissenschaftliche Forschungsanwendungen
3,3,5-Trimethyl-1,3-thiasilolane has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of more complex organosilicon compounds . In biology and medicine, it has potential applications in drug development due to its unique structural features. Additionally, in the industrial sector, it can be used as a catalyst or reagent in various chemical processes.
Wirkmechanismus
The mechanism of action of 3,3,5-Trimethyl-1,3-thiasilolane involves its interaction with specific molecular targets and pathways . The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its silicon and sulfur atoms play a crucial role in its reactivity, allowing it to participate in various chemical transformations. The exact molecular targets and pathways involved in its action are still under investigation, but its unique structure suggests potential for diverse chemical interactions.
Vergleich Mit ähnlichen Verbindungen
3,3,5-Trimethyl-1,3-thiasilolane can be compared with other similar compounds such as 3,3,5-Trimethylcyclohexanol and 3,3,5-Trimethylcyclohexanone . These compounds share some structural similarities but differ in their chemical properties and reactivity. For instance, 3,3,5-Trimethylcyclohexanol is a precursor to various pharmaceuticals, while 3,3,5-Trimethylcyclohexanone is used as an industrial solvent. The presence of silicon and sulfur in this compound makes it unique and distinguishes it from these other compounds.
Eigenschaften
CAS-Nummer |
85465-24-3 |
|---|---|
Molekularformel |
C6H14SSi |
Molekulargewicht |
146.33 g/mol |
IUPAC-Name |
3,3,5-trimethyl-1,3-thiasilolane |
InChI |
InChI=1S/C6H14SSi/c1-6-4-8(2,3)5-7-6/h6H,4-5H2,1-3H3 |
InChI-Schlüssel |
YNZJGKVAIMVIOO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C[Si](CS1)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


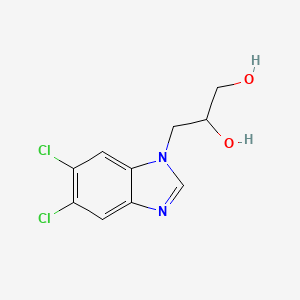
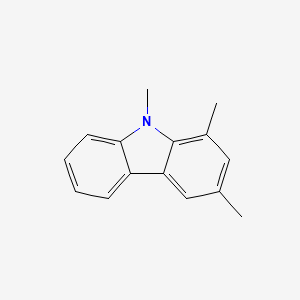
![2,2'-(Bicyclo[4.2.0]octane-2,5-diylidene)dipropanedinitrile](/img/structure/B14427666.png)
![[(2R,5R)-5-methyloxan-2-yl]methanol](/img/structure/B14427671.png)


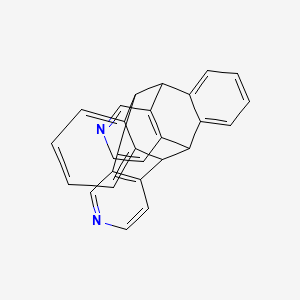
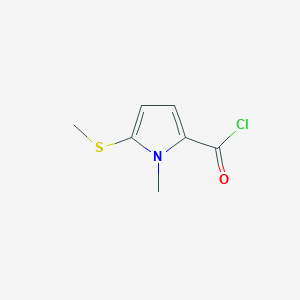
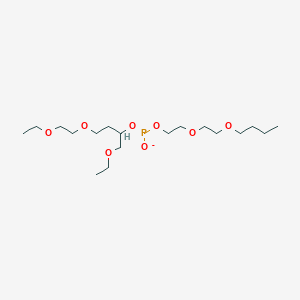
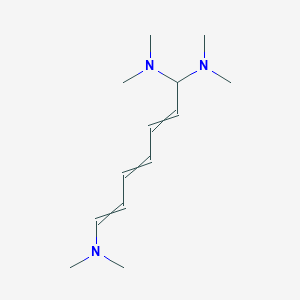
![N,N-Dimethyl-2-[(trimethylstannyl)methyl]aniline](/img/structure/B14427710.png)
![6-(Trifluoromethyl)-4H-furo[3,2-B]indole-2-carboxylic acid](/img/structure/B14427711.png)

![1,4-Difluoro-2,5-bis[(propan-2-yl)sulfanyl]benzene](/img/structure/B14427734.png)
